molecular formula C9H13N3O3 B11787357 (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

Cat. No.: B11787357
M. Wt: 211.22 g/mol
InChI Key: IBSVSHZJDPSKII-QMMMGPOBSA-N
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Description

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pentenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Alkylation: The methyl group can be introduced via alkylation reactions.

    Side Chain Addition: The pentenol side chain can be added through various organic reactions such as the Wittig reaction or Grignard reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings and nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group and pyrazole ring could play key roles in these interactions, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole: Lacks the pentenol side chain but shares the pyrazole ring and nitro group.

    1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with a shorter side chain.

    1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a different side chain length.

Uniqueness

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is unique due to its specific combination of a pyrazole ring, nitro group, and pentenol side chain. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

(1S)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol

InChI

InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1

InChI Key

IBSVSHZJDPSKII-QMMMGPOBSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])[C@H](CCC=C)O

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O

Origin of Product

United States

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